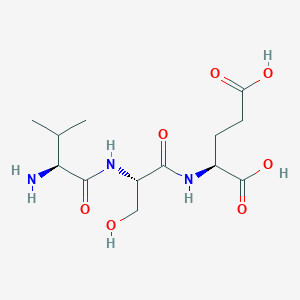
L-Valyl-L-seryl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-seryl-L-glutamic acid is a tripeptide composed of three amino acids: L-valine, L-serine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Valyl-L-seryl-L-glutamic acid can be synthesized using standard peptide synthesis techniques. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to form peptide bonds between the amino acids . The synthesis typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled to form the desired tripeptide. After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The carboxyl groups of glutamic acid can be reduced to form alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Hydroxylated derivatives of the serine residue.
Reduction: Alcohol derivatives of the glutamic acid residue.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Valyl-L-seryl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways, or it may inhibit specific enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-glutamic acid: A dipeptide formed from L-valine and L-glutamic acid residues.
L-Seryl-L-glutamic acid: A dipeptide formed from L-serine and L-glutamic acid residues.
Uniqueness
L-Valyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. The presence of all three amino acids in a single tripeptide allows for more complex interactions and functions compared to dipeptides or individual amino acids.
Properties
CAS No. |
61756-24-9 |
|---|---|
Molecular Formula |
C13H23N3O7 |
Molecular Weight |
333.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C13H23N3O7/c1-6(2)10(14)12(21)16-8(5-17)11(20)15-7(13(22)23)3-4-9(18)19/h6-8,10,17H,3-5,14H2,1-2H3,(H,15,20)(H,16,21)(H,18,19)(H,22,23)/t7-,8-,10-/m0/s1 |
InChI Key |
VIKZGAUAKQZDOF-NRPADANISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















